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Compound of Interest

Compound Name: O-Methylisourea hemisulfate

Cat. No.: B1631329

An In-depth Technical Guide to the Synthesis and Theoretical Yield Calculation of O-
Methylisourea Hemisulfate

This technical guide provides a comprehensive overview of the common synthetic routes for O-
Methylisourea hemisulfate, with a focus on the theoretical yield calculation. Detailed
experimental protocols derived from established literature are presented, along with structured
data tables for clarity and comparative analysis. This document is intended for researchers,
scientists, and professionals in the field of drug development and chemical synthesis.

Introduction to O-Methylisourea Hemisulfate

O-Methylisourea hemisulfate is a valuable reagent in organic synthesis, primarily utilized as a
guanylation agent for the preparation of various guanidine derivatives. It serves as a crucial
intermediate in the production of pharmaceuticals, pesticides, and biochemicals. The synthesis
of O-Methylisourea hemisulfate can be achieved through several methods, most notably from
urea and dimethyl sulfate or from cyanamide and methanol. Accurate calculation of the
theoretical yield is fundamental for optimizing reaction conditions and evaluating the efficiency
of the synthesis.

Synthesis Route 1: The Urea Method

The urea method involves the reaction of urea with dimethyl sulfate in the presence of sulfuric
acid. This process is a widely used industrial method for preparing O-Methylisourea salts.
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Reaction Principle and Stoichiometry

The overall reaction for the formation of O-Methylisourea hemisulfate from urea and dimethyl
sulfate can be represented as follows:

2 (NH2)2CO + 2 (CH3)2S04 + H2SO4 - [H2NC(OCH3)=NH2]2S04 + 2 CHsNHSOsH

In this reaction, two moles of urea react with two moles of dimethyl sulfate and one mole of
sulfuric acid to produce one mole of O-Methylisourea hemisulfate and two moles of
methylsulfamic acid. However, a more simplified representation focusing on the main product
formation is often considered for yield calculation based on the limiting reactant. The formation
of O-methylisourea bisulfate is an intermediate step, which is then converted to the hemisulfate
salt.[1][2]

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given
amounts of reactants. The calculation is based on the stoichiometry of the balanced chemical
equation.

Step 1: Determine the Molar Masses of Reactants and Product.

Compound Molecular Formula Molar Mass ( g/mol )
Urea (NH2)2CO 60.06

Dimethyl Sulfate (CH3)2S0a4 126.13

Sulfuric Acid H2S0a4 98.08

O-Methylisourea Hemisulfate [C2HeN20]2-H2S04 246.26

Step 2: Identify the Limiting Reactant. The limiting reactant is the reactant that is completely
consumed in a chemical reaction and limits the amount of product that can be formed.

o Calculate the moles of each reactant used.

o Moles = Mass (g) / Molar Mass ( g/mol )
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o Determine the stoichiometric ratio from the balanced equation.

o Calculate the moles of product that can be formed from each reactant. The reactant that
produces the least amount of product is the limiting reactant.

Step 3: Calculate the Theoretical Yield. Theoretical Yield (g) = Moles of limiting reactant x
(Stoichiometric ratio of product to limiting reactant) x Molar Mass of Product ( g/mol )

Experimental Data Summary

The following table summarizes quantitative data from various experimental protocols for the
synthesis of O-Methylisourea hemisulfate using the urea method.[1][2]

Dimethy Dimethy . Sulfuric Reporte
Urea Sulfuric . Actual .

| Sulfate | Sulfate Urea (g) . Acid . d Yield
(mol) Acid (g) Yield (g)

(9) (mol) (mol) (%)

63.0 0.5 45.0 0.75 255 0.25 55.5 89.4

63.0 0.5 30.0 0.5 255 0.25 50.0 80.5

63.0 0.5 60.0 1.0 255 0.25 55.3 89.0

63.0 0.5 45.0 0.75 51.0 0.5 55.2 88.8

Detailed Experimental Protocol (Urea Method)

This protocol is a composite of methodologies described in the patent literature.[1][2]

e Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, thermometer,
and addition funnel, add 63.0 g (0.5 mol) of dimethyl sulfate.

o Heating: Heat the dimethyl sulfate to 60°C.

o Addition of Reactants: At this temperature, add 45.0 g (0.75 mol) of urea. Subsequently, add
14.4 g (0.8 mol) of water and 25.5 g (0.25 mol) of concentrated sulfuric acid.

» Reaction: Maintain the reaction mixture at 60°C for 4 hours with continuous stirring.
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o Work-up: After the reaction period, add 130 g of water and cool the mixture to 20°C.

o Neutralization: Add 37.0 g (0.5 mol) of calcium hydroxide to neutralize the excess acid and
stir for 3 hours.

 Filtration: Filter the mixture to remove the precipitated calcium sulfate.
o Crystallization: Add 50 mL of methanol to the filtrate to induce crystallization of the product.

« |solation: Collect the crystalline O-Methylisourea hemisulfate by filtration and dry to a
constant weight. An expected yield of approximately 55.5 g (89.4%) is obtained.

Visualization: Urea Method Reaction Pathway
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(NH2)2CO

Dimethyl Sulfate
(CH3)2S04

+ (CHs3)2S04, H2S04

O-Methylisourea Bisulfate
(Intermediate)

O-Methylisourea Hemisulfate

[C2H6N20]2:H2S04

Sulfuric Acid
H2S0a4

Neutralization & Crystallization
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Stage 1: O-Methylisourea Hydrogen Sulfate Synthesis

Mix H2SO4 and Methanol
(-10°C to 0°C)

:

Add Crystalline Cyanamide
(-10°C to 20°C)

:

Stir for 2 hours
(-10°C to 0°C)

Isolate Intermediate via Filtration

|
10-Methylisourea
i—iydrogen Sulfate
1

Stage 2: O-Methylisour%a Hemisulfate Synthesis

Mix Intermediate and Methanol

:

Add Cyanamide
(8°C to 10°C)

:

Stir for 40 hours

Isolate Product via Centrifugation

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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